molecular formula C7H10N2O B13166379 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one

3-Amino-1-(1H-pyrrol-2-yl)propan-1-one

Cat. No.: B13166379
M. Wt: 138.17 g/mol
InChI Key: LURSESOECZRVHN-UHFFFAOYSA-N
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Description

3-Amino-1-(1H-pyrrol-2-yl)propan-1-one is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one typically involves the reaction of pyrrole with appropriate reagents to introduce the amino and carbonyl groups

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1H-pyrrol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-Amino-1-(1H-pyrrol-2-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1H-pyrrol-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrrol-1-yl)-1-propanamine
  • 2-(1H-Pyrrol-1-yl)ethanamine
  • 1H-Pyrrole-1-propionic acid

Uniqueness

3-Amino-1-(1H-pyrrol-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carbonyl group on the pyrrole ring makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-amino-1-(1H-pyrrol-2-yl)propan-1-one

InChI

InChI=1S/C7H10N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3-4,8H2

InChI Key

LURSESOECZRVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)CCN

Origin of Product

United States

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